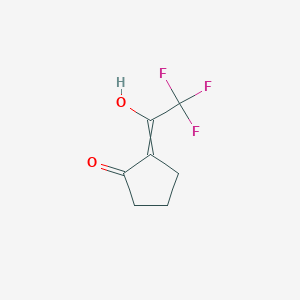
Cyclopentanone, 2-(2,2,2-trifluoro-1-hydroxyethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(2-hydroxycyclopent-1-en-1-yl)ethanone: is an organic compound characterized by the presence of trifluoromethyl and hydroxycyclopentenyl groups. This compound is notable for its unique structure, which includes a trifluoromethyl group attached to a cyclopentenone ring. The presence of fluorine atoms imparts distinct chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-hydroxycyclopent-1-en-1-yl)ethanone typically involves the reaction of trifluoroacetyl chloride with cyclopentadiene in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and alcohols, often under basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2,2,2-Trifluoro-1-(2-hydroxycyclopent-1-en-1-yl)ethanone is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. The presence of the trifluoromethyl group can influence the compound’s interaction with biological targets, making it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways and targets makes it a promising candidate for the development of new pharmaceuticals.
Industry: Industrially, 2,2,2-Trifluoro-1-(2-hydroxycyclopent-1-en-1-yl)ethanone is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers, agrochemicals, and other high-performance materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-hydroxycyclopent-1-en-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The hydroxycyclopentenone moiety can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-(2-hydroxycyclopent-1-en-1-yl)ethanone
- 2,2,2-Trifluoro-1-(2-hydroxycyclopent-1-en-1-yl)ethanol
- 2,2,2-Trifluoro-1-(2-hydroxycyclopent-1-en-1-yl)ethanoic acid
Comparison: Compared to similar compounds, 2,2,2-Trifluoro-1-(2-hydroxycyclopent-1-en-1-yl)ethanone stands out due to its unique combination of a trifluoromethyl group and a hydroxycyclopentenone ring. This structure imparts distinct chemical and biological properties, making it more versatile in various applications. The presence of the trifluoromethyl group enhances its chemical stability and bioactivity, while the hydroxycyclopentenone ring allows for diverse chemical modifications.
Properties
IUPAC Name |
2-(2,2,2-trifluoro-1-hydroxyethylidene)cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c8-7(9,10)6(12)4-2-1-3-5(4)11/h12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRNEYWPXSZILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(F)(F)F)O)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













